molecular formula C8H12N2 B3103711 5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole CAS No. 1447997-32-1

5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole

Cat. No.: B3103711
CAS No.: 1447997-32-1
M. Wt: 136.19 g/mol
InChI Key: XSTHAMSNEGCYGK-UHFFFAOYSA-N
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Description

5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole (CAS 1447997-32-1) is a dihydropyrrolopyrazole derivative that serves as a privileged chemical scaffold in medicinal chemistry and drug discovery research. This compound is part of a class of nitrogen-containing heterocycles known for their versatile biological activities and their presence in various pharmacologically active molecules . Its core structure is a key intermediate for the synthesis of novel small molecules with potential therapeutic applications. A primary and significant area of application for this dihydropyrrolopyrazole core is in the development of kinase inhibitors. Specifically, derivatives based on this scaffold have been designed and synthesized as potent inhibitors of Activin Receptor-Like Kinase 5 (ALK5), also known as the Transforming Growth Factor-beta (TGF-β) type I receptor kinase . The TGF-β signaling pathway is a critical target in oncology and fibrotic diseases, and inhibitors of ALK5 can block the phosphorylation and activation of downstream SMAD proteins (SMAD2/3), thereby modulating gene expression involved in cell proliferation and differentiation . The 5,5-dimethyl-dihydropyrrolopyrazole structure provides a rigid framework that can be efficiently functionalized at multiple positions, allowing researchers to explore structure-activity relationships and optimize potency and selectivity . Beyond its application in ALK5 inhibition, the pyrrolopyrazole backbone is inherently electron-rich and is recognized as a typical intramolecular charge transfer (ICT) compound, making it and its derivatives of interest in materials science applications, such as in the development of fluorescent probes and sensors . This product is intended for research and development use by technically qualified individuals. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-8(2)5-7-3-4-9-10(7)6-8/h3-4H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSTHAMSNEGCYGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC=NN2C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-diaminobutane with 2,3-butanedione in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using similar synthetic routes as those employed in laboratory settings. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial production .

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyrrolo[1,2-b]pyrazoles, depending on the specific reagents and conditions used .

Scientific Research Applications

ALK5 Kinase Inhibition

A significant application of DPP derivatives is their role as inhibitors of ALK5 (activin receptor-like kinase 5), a key player in the TGF-beta signaling pathway. Research has shown that certain DPP compounds exhibit potent ALK5 inhibition with submicromolar IC50 values. For instance, a study reported that these compounds effectively dephosphorylate SMAD2, a substrate of ALK5, thereby blocking its translocation to the nucleus in TGF-beta stimulated cells .

Anti-Cancer Properties

DPP analogs have been evaluated for their anti-cancer properties due to their ability to modulate signaling pathways involved in tumor growth and metastasis. The inhibition of ALK5 by DPP compounds has been linked to reduced cell proliferation in various cancer cell lines, indicating potential therapeutic applications in oncology .

Inhibition of TGF-beta Signaling

In a study published in the European Journal of Medicinal Chemistry, researchers synthesized a series of DPP derivatives and assessed their inhibitory effects on TGF-beta signaling. The results highlighted the selectivity of these compounds against ALK5 compared to other kinases like p38 MAPK, suggesting that structural modifications can enhance specificity and potency .

Structure-Activity Relationship (SAR) Studies

SAR studies have demonstrated that specific substitutions on the DPP scaffold can significantly influence its biological activity. For example, aryl substitutions were found to enhance selectivity against p38 MAPK while maintaining ALK5 inhibition . This insight is crucial for designing more effective DPP-based therapeutics.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Core Structure Modifications

Substituent Effects on Activity

  • Aryl/Heteroaryl Substitutions: Aryl-substituted derivatives (e.g., 3-phenyl or 3-pyridyl) exhibit enhanced TGF-β inhibition. For example, 7-amino-4-(2-pyridin-2-yl-pyrrolo-pyrazol-3-yl)-quinolines show IC₅₀ values <10 nM in cellular assays . In contrast, bulkier substituents (e.g., tetrazolyl groups) may reduce solubility but improve target engagement .
  • Bromination and Functionalization : The 3-bromo-5,5-dimethyl derivative (CAS 2057507-56-7) serves as a versatile intermediate for further modifications, enabling access to clinical candidates like (1S,3R)-3-acetamido-N-[5-chloro-4-(5,5-dimethyl-pyrrolo-pyrazol-3-yl)pyridin-2-yl]cyclohexanecarboxamide, a cyclin-dependent kinase inhibitor in phase trials .

Biological Activity

5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole is a heterocyclic compound that has garnered interest in various fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H23BN2O2
  • Molecular Weight : 262.15562 g/mol
  • CAS Number : 2057507-59-0

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its potential as an anti-inflammatory agent, anticancer compound, and neuroprotective agent.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Anticancer Effects

Several studies have explored the anticancer potential of pyrrolo[1,2-b]pyrazole derivatives. For instance:

  • Case Study : A study published in the European Journal of Medicinal Chemistry demonstrated that derivatives of pyrrolo[1,2-b]pyrazole exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Neuroprotective Properties

Emerging evidence suggests that this compound may have neuroprotective effects. In animal models of neurodegenerative diseases:

  • Findings : The compound was shown to reduce oxidative stress and neuronal apoptosis in models of Alzheimer's disease.

The mechanisms underlying the biological activities of this compound are complex and involve multiple pathways:

  • Inhibition of NF-kB Pathway : This pathway is crucial in regulating immune response and inflammation.
  • Activation of Apoptotic Pathways : Inducing apoptosis in cancer cells through intrinsic and extrinsic pathways.
  • Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
Anti-inflammatoryInhibition of cytokine production
AnticancerInduction of apoptosis
NeuroprotectiveReduction of oxidative stress

Q & A

Q. What are the common synthetic routes for 5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis of this bicyclic compound typically involves cyclocondensation or [3+2] cycloaddition strategies. For example, pyrrolopyrazole cores are often constructed via intramolecular cyclization of hydrazine derivatives with α,β-unsaturated ketones. Optimization can be achieved using Design of Experiments (DoE) methodologies, such as factorial designs, to evaluate critical parameters (e.g., temperature, catalyst loading, solvent polarity). Studies on analogous systems demonstrate yield improvements from 50% to >80% by adjusting stoichiometry and reaction time .

Key Parameters Optimal Range Impact on Yield
Temperature80–100°CHigher yields above 80°C
Catalyst (e.g., Pd)2–5 mol%Avoids side reactions
SolventDMF or THFPolar aprotic solvents favored

Q. How can spectroscopic techniques resolve structural ambiguities in this compound, such as tautomerism or regioisomerism?

Methodological Answer: NMR spectroscopy is critical for distinguishing tautomeric forms. For instance, 1H^1H-NMR can identify proton environments near the pyrazole ring, while 13C^{13}C-NMR clarifies carbonyl or sp2^2-hybridized carbons. In cases of signal overlap (e.g., C=O vs. pyrazole peaks), 2D techniques like HSQC or HMBC are recommended. IR spectroscopy further validates functional groups, with NH stretches (~3300 cm1^{-1}) confirming tautomeric equilibria. Mass spectrometry (HRMS) provides molecular ion confirmation, resolving ambiguities in regioisomeric byproducts .

Q. What computational approaches predict the reactivity and stability of this compound derivatives?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties, such as frontier molecular orbitals (HOMO-LUMO gaps), to predict electrophilic/nucleophilic sites. Molecular dynamics simulations assess steric effects and solvent interactions. For example, studies on similar pyrroloimidazoles revealed that methyl substituents enhance steric hindrance, reducing reactivity at the 5-position .

Advanced Research Questions

Q. How can advanced statistical experimental design optimize multi-step syntheses involving this compound intermediates?

Methodological Answer: Response Surface Methodology (RSM) is effective for multi-variable optimization. For a two-step synthesis (e.g., cyclization followed by methylation), a Central Composite Design (CCD) evaluates interactions between variables like reaction time, reagent equivalents, and pH. In one case, CCD reduced the number of required experiments by 60% while identifying a Pareto-optimal yield of 78% at pH 7.5 and 12-hour reaction time .

Q. What strategies resolve contradictions between experimental product distributions and theoretical predictions in catalytic cyclization reactions?

Methodological Answer: Discrepancies often arise from unaccounted solvent effects or catalyst deactivation. In situ monitoring (e.g., Raman spectroscopy) can detect intermediate species, while kinetic isotope effects (KIE) studies differentiate mechanistic pathways. For example, deuterated solvents in pyrrolopyrazole synthesis revealed a shift from radical to ionic pathways, aligning experimental outcomes with computational models .

Q. How do steric and electronic factors influence stereochemical outcomes in [3+2] cycloadditions for pyrrolo[1,2-b]pyrazole core assembly?

Methodological Answer: Steric bulk at the 5,5-dimethyl position directs regioselectivity by hindering approach from the syn face. DFT studies show that electron-withdrawing substituents on the dienophile lower the activation energy by 15–20 kJ/mol, favoring endo transition states. Experimental validation using substituted maleic anhydrides confirmed >90% endo selectivity under optimized conditions .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in spectral data for this compound derivatives?

Methodological Answer: Cross-validate using complementary techniques:

  • X-ray crystallography resolves absolute configuration disputes.
  • Variable Temperature NMR (VT-NMR) identifies dynamic equilibria (e.g., tautomerism).
  • Isotopic labeling (e.g., 15N^{15}N) clarifies ambiguous coupling patterns in 1H^1H-NMR. For example, VT-NMR at −40°C "froze" tautomeric forms in a related dihydropyrroloimidazole, resolving signal splitting .

Methodological Tools

  • Software : Gaussian (DFT), AutoDock (docking studies), and MODDE (DoE) streamline reaction design and analysis .
  • Safety Protocols : Adhere to institutional chemical hygiene plans for handling reactive intermediates (e.g., brominated precursors) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole
Reactant of Route 2
5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole

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